Leakage Current Density: Photo-Crosslinked c-PU vs. Pristine PU (DABC Monomer)
In a polyurea gate dielectric synthesized directly from DABC and toluene-2,4-diisocyanate, photo-crosslinking to form c-PU reduces the leakage current density by approximately three orders of magnitude compared to the uncrosslinked pristine PU film [1]. This dramatic improvement is attributed to the dense crosslinked network formed by photodimerization of the cinnamoyl groups, which eliminates charge percolation pathways present in the uncured matrix [1].
| Evidence Dimension | Leakage current density (A cm⁻²) |
|---|---|
| Target Compound Data | c-PU: 1.02 × 10⁻⁸ A cm⁻² |
| Comparator Or Baseline | Pristine (uncured) PU: 8.57 × 10⁻⁶ A cm⁻² |
| Quantified Difference | ~840-fold reduction (from 10⁻⁶ to 10⁻⁸ regime) |
| Conditions | MIM capacitor structure; 226 nm film thickness; room-temperature measurement |
Why This Matters
For gate dielectric procurement, a leakage current density in the 10⁻⁸ A cm⁻² range ensures minimal parasitic power drain in thin-film transistors, whereas the uncured PU at 10⁻⁶ A cm⁻² would cause unacceptable off-state current and signal degradation.
- [1] Oh, H. et al. Solution-processable and photocurable aromatic polyurea gate dielectrics for high-performance organic thin-film transistors. Materials Research Bulletin 2023, 157, 112005. Table comparing PU (3.22/8.57E-6) vs. c-PU (3.14/1.02E-8). View Source
